(1R,3R)-3-Fluorocyclopentan-1-amine

Description

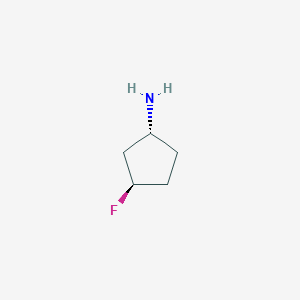

(1R,3R)-3-Fluorocyclopentan-1-amine is a chiral amine featuring a cyclopentane ring substituted with a fluorine atom at the 3-position and an amine group at the 1-position, with both groups in the R configuration. Its molecular formula is C₅H₁₀FN, and it has a molecular weight of 103.14 g/mol . This compound is part of a broader class of fluorinated cyclopentylamines, which are critical intermediates in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as metabolic stability, lipophilicity, and target binding affinity. The stereochemistry of the molecule is pivotal, as enantiomeric forms (e.g., (1S,3S) or (1R,3S)) can exhibit divergent biological activities .

(1R,3R)-3-Fluorocyclopentan-1-amine is commercially available as a hydrochloride salt (CAS 2567489-50-1), with suppliers in the U.S., China, India, and Germany .

Properties

IUPAC Name |

(1R,3R)-3-fluorocyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPOLBBUNYSRBS-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing trans-3-fluorocyclopentan-1-amine involves the reductive amination of 3-fluorocyclopentanone.

Leuckart Reaction: Another method involves the Leuckart reaction, where 3-fluorocyclopentanone is reacted with formamide under heating conditions to produce the desired amine.

Industrial Production Methods: Industrial production of trans-3-fluorocyclopentan-1-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and reaction conditions is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1R,3R)-3-Fluorocyclopentan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Substituted cyclopentane derivatives.

Scientific Research Applications

Medicinal Chemistry

(1R,3R)-3-Fluorocyclopentan-1-amine is primarily studied for its potential as a lead compound in drug discovery. Its interactions with neurotransmitter systems suggest applications in treating neurological disorders. The fluorine substitution enhances binding affinity to various receptors, potentially modulating neurotransmitter release .

Enzyme Inhibition Studies

The compound exhibits significant potential in enzyme inhibition studies. Its amine group can participate in hydrogen bonding and ionic interactions, allowing it to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of ornithine aminotransferase (OAT), which is relevant in cancer research .

Organic Synthesis

In organic chemistry, (1R,3R)-3-fluorocyclopentan-1-amine serves as an important building block for synthesizing complex organic molecules. It can undergo various chemical reactions such as:

- Oxidation to form ketones or carboxylic acids.

- Reduction to generate different amine derivatives.

- Nucleophilic substitution to introduce diverse functional groups into the cyclopentane ring .

Case Studies and Research Findings

Several studies have documented the biological activity and potential therapeutic applications of (1R,3R)-3-fluorocyclopentan-1-amine:

- Neurotransmitter Interaction Studies : Research indicates that compounds with similar structures can modulate neurotransmitter systems effectively. Investigations into their binding affinities reveal insights into their pharmacological potential .

- Cancer Research Applications : The compound's ability to inhibit OAT has been explored in preclinical models of hepatocellular carcinoma (HCC), demonstrating significant anti-tumor effects at low doses .

Mechanism of Action

The mechanism of action of trans-3-fluorocyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity for these targets, leading to various biological effects. The compound may modulate neurotransmitter pathways, influencing neurological functions .

Comparison with Similar Compounds

Key Findings and Implications

Stereochemistry Dictates Function : The (1R,3R) configuration offers distinct binding modes compared to cis or racemic analogs, underscoring the need for enantioselective synthesis .

Substituent Effects : Fluorine improves solubility and hydrogen-bonding, while -CF₃ enhances lipophilicity and stability. Bicyclo systems trade strain for rigidity, optimizing target engagement .

Commercial Viability : (1R,3R)-3-Fluorocyclopentan-1-amine is prioritized in drug discovery due to its balanced properties, though analogs like bicyclo derivatives are gaining traction for niche applications .

Biological Activity

(1R,3R)-3-Fluorocyclopentan-1-amine is a fluorinated cyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of fluorinated compounds that exhibit various pharmacological properties, including enzyme inhibition and tumor imaging capabilities. This article aims to detail the biological activity of (1R,3R)-3-Fluorocyclopentan-1-amine, supported by research findings and case studies.

(1R,3R)-3-Fluorocyclopentan-1-amine is characterized by the presence of a fluorine atom at the 3-position of the cyclopentane ring. This modification can significantly influence its interaction with biological targets, particularly enzymes and receptors.

Research indicates that fluorinated compounds often act as enzyme inhibitors. For instance, studies have shown that related compounds like (1S,3S)-3-amino-4-fluorocyclopentane-1-carboxylic acid can inactivate ornithine aminotransferase (OAT) through mechanisms involving fluoride ion elimination and subsequent conjugate addition . Although specific mechanisms for (1R,3R)-3-Fluorocyclopentan-1-amine are less documented, its structural similarities suggest it may exhibit comparable enzymatic interactions.

Enzyme Inhibition

The potential of (1R,3R)-3-Fluorocyclopentan-1-amine as an enzyme inhibitor has been explored through various studies. Its ability to inhibit key enzymes could have implications in treating conditions such as cancer. For example, related fluorinated amino acids have demonstrated selective inhibition of OAT, leading to reduced tumor growth in animal models .

PET Imaging Applications

Fluorinated compounds are widely used in Positron Emission Tomography (PET) imaging due to their favorable pharmacokinetic properties. Studies on similar compounds like 4-fluorocyclopentane derivatives have shown promising results in tumor imaging, indicating that (1R,3R)-3-Fluorocyclopentan-1-amine might also serve as a viable PET imaging agent . The biodistribution of these compounds suggests efficient uptake in tumor tissues compared to normal tissues, enhancing their utility in cancer diagnostics.

Tumor Imaging Efficacy

In preclinical studies involving gliosarcoma models, fluorinated cyclopentane derivatives exhibited significant tumor-to-brain tissue ratios, suggesting their effectiveness as imaging agents . These findings highlight the potential of (1R,3R)-3-Fluorocyclopentan-1-amine in clinical settings for monitoring tumor progression or response to therapy.

In Vivo Biological Evaluation

A study evaluated the biodistribution and metabolic stability of related fluorinated compounds in vivo. Results indicated that these compounds maintained higher concentrations in tumor tissues over time compared to non-target tissues, reinforcing their specificity and efficacy as therapeutic agents .

Comparative Analysis Table

| Compound | Biological Activity | Mechanism | Application |

|---|---|---|---|

| (1R,3R)-3-Fluorocyclopentan-1-amine | Potential enzyme inhibitor | Possible fluoride ion elimination | Cancer treatment/imaging |

| (1S,3S)-3-amino-4-fluorocyclopentane-1-carboxylic acid | Selective OAT inhibitor | Enzyme inactivation via Michael addition | Tumor growth inhibition |

| 4-fluorocyclopentane derivatives | Effective PET imaging agents | System L and ASC transport | Tumor detection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.